4-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)butanamide
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Overview
Description
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)butanamide is a complex organic compound with a molecular formula of C22H22N2O3. This compound is characterized by the presence of an isoindoline-1,3-dione moiety and a butanamide group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)butanamide typically involves the reaction of 4-methylphenylamine with a suitable butanoyl chloride derivative in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with phthalic anhydride to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)butanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The isoindoline-1,3-dione moiety is particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-methylphenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
- 2-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-4-methylphenyl acetate
Uniqueness
Compared to similar compounds, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)butanamide exhibits unique structural features that contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C19H18N2O3 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)butanamide |
InChI |
InChI=1S/C19H18N2O3/c1-13-8-10-14(11-9-13)20-17(22)7-4-12-21-18(23)15-5-2-3-6-16(15)19(21)24/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,20,22) |
InChI Key |
AKWLGNJWVPSPJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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